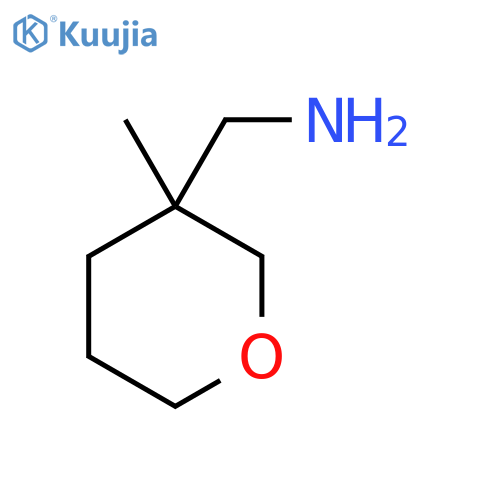Cas no 1158760-03-2 (1-(3-methyloxan-3-yl)methanamine)

1158760-03-2 structure
商品名:1-(3-methyloxan-3-yl)methanamine
CAS番号:1158760-03-2
MF:C7H15NO
メガワット:129.200102090836
CID:5054066
1-(3-methyloxan-3-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- (3-methyloxan-3-yl)methanamine
- NE58466
- 1-(3-methyloxan-3-yl)methanamine
-
- インチ: 1S/C7H15NO/c1-7(5-8)3-2-4-9-6-7/h2-6,8H2,1H3
- InChIKey: NHPAHRMUGJBXNA-UHFFFAOYSA-N
- ほほえんだ: O1CCCC(C)(CN)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 94.9
- トポロジー分子極性表面積: 35.2
- 疎水性パラメータ計算基準値(XlogP): 0.3
1-(3-methyloxan-3-yl)methanamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(3-methyloxan-3-yl)methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10689-500MG |
1-(3-methyloxan-3-yl)methanamine |
1158760-03-2 | 95% | 500MG |
¥ 2,521.00 | 2023-03-15 | |
| TRC | B496335-100mg |
(3-Methyloxan-3-yl)methanamine |
1158760-03-2 | 100mg |
$ 340.00 | 2022-06-07 | ||
| TRC | B496335-50mg |
(3-Methyloxan-3-yl)methanamine |
1158760-03-2 | 50mg |
$ 210.00 | 2022-06-07 | ||
| Enamine | EN300-115592-0.1g |
(3-methyloxan-3-yl)methanamine |
1158760-03-2 | 95% | 0.1g |
$301.0 | 2023-02-18 | |
| Enamine | EN300-115592-1.0g |
(3-methyloxan-3-yl)methanamine |
1158760-03-2 | 95% | 1g |
$0.0 | 2023-06-09 | |
| Aaron | AR01A2P6-500mg |
(3-methyloxan-3-yl)methanamine |
1158760-03-2 | 95% | 500mg |
$959.00 | 2025-02-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10689-5g |
1-(3-methyloxan-3-yl)methanamine |
1158760-03-2 | 95% | 5g |
¥11120.0 | 2024-04-25 | |
| Aaron | AR01A2P6-5g |
(3-methyloxan-3-yl)methanamine |
1158760-03-2 | 95% | 5g |
$3497.00 | 2025-03-10 | |
| abcr | AB475603-1g |
(3-Methyloxan-3-yl)methanamine; . |
1158760-03-2 | 1g |
€1313.50 | 2024-04-20 | ||
| 1PlusChem | 1P01A2GU-50mg |
(3-methyloxan-3-yl)methanamine |
1158760-03-2 | 95% | 50mg |
$303.00 | 2023-12-26 |
1-(3-methyloxan-3-yl)methanamine 関連文献
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
1158760-03-2 (1-(3-methyloxan-3-yl)methanamine) 関連製品
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1158760-03-2)1-(3-methyloxan-3-yl)methanamine

清らかである:99%
はかる:1g
価格 ($):564.0